molecular formula C14H28N2O2 B11956585 N,N,N',N'-tetraethylhexanediamide CAS No. 4422-08-6

N,N,N',N'-tetraethylhexanediamide

Cat. No.: B11956585
CAS No.: 4422-08-6
M. Wt: 256.38 g/mol
InChI Key: XXTORMGSYDTNNK-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetraethylhexanediamide is a diamide compound characterized by a hexane backbone (six-carbon chain) with two amide groups, each substituted with two ethyl groups. The compound’s molecular formula is C₁₆H₃₂N₂O₂, with a molecular weight of 292.45 g/mol.

Properties

CAS No.

4422-08-6

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

N,N,N',N'-tetraethylhexanediamide

InChI

InChI=1S/C14H28N2O2/c1-5-15(6-2)13(17)11-9-10-12-14(18)16(7-3)8-4/h5-12H2,1-4H3

InChI Key

XXTORMGSYDTNNK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CCCCC(=O)N(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Amidation: One common method for preparing N,N,N’,N’-tetraethylhexanediamide involves the direct amidation of hexanediamine with ethylamine under controlled conditions. The reaction typically requires a catalyst such as a transition metal complex to facilitate the formation of the amide bonds.

    Acylation: Another method involves the acylation of hexanediamine with ethyl chloroformate, followed by the addition of ethylamine. This method often requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of N,N,N’,N’-tetraethylhexanediamide often involves large-scale amidation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N,N’,N’-tetraethylhexanediamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The compound can also be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.

    Substitution: N,N,N’,N’-tetraethylhexanediamide can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, oxidized amides.

    Reduction: Primary amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemistry: N,N,N’,N’-tetraethylhexanediamide is used as a reagent in organic synthesis, particularly in the formation of complex amide structures. It serves as a building block for the synthesis of polymers and other advanced materials.

Biology: In biological research, N,N,N’,N’-tetraethylhexanediamide is studied for its potential as a ligand in enzyme inhibition studies. Its ability to form stable complexes with metal ions makes it useful in metalloprotein research.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its amide structure is of interest in the design of drugs that target specific enzymes or receptors.

Industry: N,N,N’,N’-tetraethylhexanediamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which N,N,N’,N’-tetraethylhexanediamide exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The compound’s amide groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N,N,N',N'-tetraethylhexanediamide with structurally related diamides and diamines, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Backbone Length Substituents Functional Group Key Applications
This compound C₁₆H₃₂N₂O₂ 292.45 C6 (hexane) Ethyl Diamide Chelation, polymers (inferred)
N,N,N',N'-Tetrabutylhexanediamide C₂₂H₄₄N₂O₂ 368.61 C6 (hexane) Butyl Diamide Solvent, metal extraction
N,N,N',N'-Tetramethylethanediamide C₆H₁₂N₂O₂ 144.17 C2 (ethane) Methyl Diamide Not specified
N,N,N',N'-Tetrabutylpentanediamide C₂₁H₄₂N₂O₂ 354.58 C5 (pentane) Butyl Diamide Industrial synthesis
Ethylenediamine-N,N,N',N'-tetraacetic acid (EDTA) C₁₀H₁₆N₂O₈ 292.24 N/A Acetic acid Polyamino carboxylate Chelation, medicine

Substituent Effects on Physicochemical Properties

  • Alkyl Chain Length: Ethyl vs. Butyl: Tetraethylhexanediamide (ethyl substituents) has a lower molecular weight and likely higher water solubility compared to its tetrabutyl analog (butyl substituents). Bulky butyl groups increase hydrophobicity, making tetrabutylhexanediamide more suitable for non-polar solvents or extraction processes .
  • For example, tetrabutylpentanediamide (C5) may exhibit reduced thermal stability compared to hexane-based analogs .

Functional Group Comparison: Diamides vs. Diamines

  • Diamides (e.g., tetraethylhexanediamide) contain amide bonds (-CONR₂), which are less basic than amine groups (-NH₂) in diamines (e.g., N,N,N',N'-tetramethylhexanediamine, C₁₀H₂₄N₂). This difference affects their reactivity and metal-binding capacity. Diamines like TMEDA (N,N,N',N'-tetramethylethylenediamine) are widely used as catalysts in organometallic reactions due to their strong Lewis basicity .

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